molecular formula C9H8F2O2 B162310 3-(2,4-Difluorophenyl)propionic acid CAS No. 134672-70-1

3-(2,4-Difluorophenyl)propionic acid

Cat. No. B162310
M. Wt: 186.15 g/mol
InChI Key: XAPRKUUFZCSOTE-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)propionic acid is a chemical compound with the molecular formula C9H8F2O2 . It is a building block for heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of 3-(2,4-Difluorophenyl)propionic acid consists of a propionic acid group attached to a 2,4-difluorophenyl group . The molecular weight of this compound is 186.16 g/mol .


Chemical Reactions Analysis

3-(2,4-Difluorophenyl)propionic acid can participate in various chemical reactions. For example, it can be used as a reactant to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reactions .


Physical And Chemical Properties Analysis

3-(2,4-Difluorophenyl)propionic acid is a solid substance with a melting point of 104-108 °C . Its molecular weight is 186.16 g/mol, and its molecular formula is C9H8F2O2 .

Scientific Research Applications

Chemical Synthesis and Structure Analysis

3-(2,4-Difluorophenyl)propionic acid is involved in the synthesis and structural analysis of various chemical compounds. For example, it plays a role in the preparation of 2-(2,4-Dimethylphenoxy)propionic acid, which is used in the synthesis of benzofuro(2,3-c)pyrazol-3(1H)-ones with potential pharmacological activities (Hogale, Shirke, & Kharade, 1995). Furthermore, 3-(2,4-Difluorophenyl)propionic acid derivatives have been used in crystallography to understand the structural behavior of molecules, as demonstrated in the study of optically active 2-(4-chlorophenoxy)propionic acid (Sørensen, Collet, & Larsen, 1999).

Microbial Degradation and Environmental Impact

This compound is also significant in environmental studies, particularly in understanding the microbial degradation of aromatic compounds. Research indicates that certain bacterial strains can degrade 2-(2,4-dichlorophenoxy)propionic acid, suggesting potential applications in bioremediation and environmental cleanup efforts (Horváth, Ditzelmüller, Loidl, & Streichsbier, 1990).

Photocrosslinking in Molecular Biology

In the field of molecular biology, derivatives of 3-(2,4-Difluorophenyl)propionic acid are used in photocrosslinking experiments. These experiments are crucial for understanding molecular interactions and dynamics. For instance, 2,3-dihydroxy-3-{3-[3-(trifluoromethyl)diazirin-3-yl]phenyl}propionic acid, a derivative, serves as a cleavable carbene-generating reagent in these studies (Kogon, Bochkariov, Baskunov, & Cheprakov, 1992).

Propionic Acid Production

Additionally, propionic acid, closely related to 3-(2,4-Difluorophenyl)propionic acid, is of commercial interest due to its applications in the food, cosmetic, and pharmaceutical industries. Microbial fermentation is a major method for producing propionic acid, and understanding the metabolic pathways for its production can enhance the efficiency and yield of industrial processes (Gonzalez-Garcia et al., 2017).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Skin Sens. 1, meaning it is harmful if swallowed and may cause an allergic skin reaction . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .

properties

IUPAC Name

3-(2,4-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPRKUUFZCSOTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407265
Record name 3-(2,4-difluorophenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Difluorophenyl)propionic acid

CAS RN

134672-70-1
Record name 3-(2,4-difluorophenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The procedure was as in Example 5, but the 2,4-difluorocinnamic acid obtained was not isolated. The aqueous-acidic product suspension obtained was treated with 2 g of Pd/C (5% strength) at 50° C. with further stirring and heated to 100° C. It was then pressurized to 5 bar of hydrogen. After constant pressure had been achieved, it was cooled to room temperature, the pressure was released and the solid was filtered off. The filter cake was taken up in methylene chloride, the palladium catalyst was filtered off and the solvent was removed. After drying in vacuo, 100.5 g of 3-(2,4-difluorophenyl)propionic acid (90% of theory; melting point: 100° C.) were obtained.
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Synthesis routes and methods II

Procedure details

The procedure was as in Example 5, but the 2,4-difluorocinnamic acid obtained was not isolated. The aqueous-acidic product suspension obtained was rendered alkaline using sodium hydroxide solution and treated with 2 g of Pd/C (5% strength) at 50° C. with further stirring and heated to 100° C. It was then pressurized to 5 bar of hydrogen. After constant pressure had been achieved, it was cooled to room temperature, the pressure was released and the palladium catalyst was filtered off. The alkaline product solution was acidified with sulfuric acid and the product precipitate was isolated by filtration. After drying in vacuo, 95.0 g of 3-(2,4-difluorophenyl)propionic acid (85% of theory) were obtained.
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Synthesis routes and methods III

Procedure details

A solution of 5.0 g (27.15 mmol) of 3-(2,4-difluorophenyl)acrylic acid in EtOH (50 mL) is hydrogenated over PtO2 catalyst under atmospheric pressure and stirred overnight at RT. After filtration to remove the catalyst, the filtrate is concentrated in vacuo to afford 3-(2,4-difluorophenyl)propanoic acid as a white solid: m.p. 104° C. 1H NMR (CDCl3, 400 MHz) δ 2.67 (t, 2H, J=7.6 Hz), 2.94 (t, 2H, J=7.6 Hz), 6.80 (m, 2H), 7.18 (dd, 1H, J=14.8 Hz and 8.0 Hz). The title A compound, (2,4-difluorophenyl)piperazin-1-yl-propanone hydrochloride is obtained analogously to the title B compound of Example 4 as a white solid: m.p=221° C. LC/MS (M+1=255.1). 1H NMR (DMSO-d6, 400 MHz) δ 2.66 (t, 2H, J=7.6 Hz), 2.81 (t, 2H, J=7.6 Hz), 3.01 (m, 2H), 3.05 (m, 2H), 3.69 (m, 4H), 7.02 (dt, 1H, J=8.4 Hz and 2.4 Hz), 7.18 (dt, 1H, J=10.0 Hz and 28 Hz), 7.29 (dd, 1H, J=15.6 Hz and 8.8 Hz), 9.65 (br s, NH). Anal. calculated for (Cl3H16F2N2O HCl+0.2H2O): C, 53.05; H, 5.96; Cl, 12.04; F, 12.91; N, 9.52; O, 6.52. Found C, 53.01; H, 5.96; N, 9.74.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ST Marino, D Stachurska-Buczek, DA Huggins… - Molecules, 2004 - mdpi.com
In the past decade there has been a significant growth in the sales of pharmaceutical drugs worldwide, but more importantly there has been a dramatic growth in the sales of single …
Number of citations: 35 www.mdpi.com

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